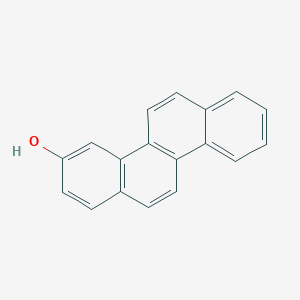

3-Hydroxychrysene

Übersicht

Beschreibung

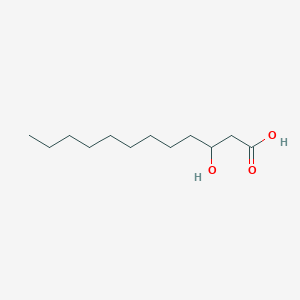

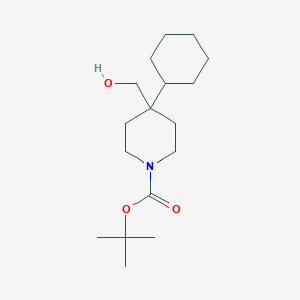

3-Hydroxychrysene is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a hydroxy group at the third position of the chrysene molecule. This compound is of significant interest due to its environmental presence as a contaminant and its potential biological activities .

Wissenschaftliche Forschungsanwendungen

3-Hydroxychrysene has diverse applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.

Wirkmechanismus

Safety and Hazards

3-Hydroxychrysene is classified as a Category 2 Germ Cell Mutagen and a Category 1B Carcinogen . It’s also hazardous to the aquatic environment, both acutely (Category 1) and long-term (Category 4) . It’s advised to avoid release to the environment and use personal protective equipment as required .

Zukünftige Richtungen

The study of 3-Hydroxychrysene and similar compounds is ongoing, with a focus on understanding their physico-chemical factors and how these configure conditions for ligand-receptor binding . This research is key to accurately assessing the toxic potencies of environmental pollutants . The development of predictive models linking molecular ligand-receptor binding to in vitro responses is an important future direction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hydroxychrysene can be synthesized through various methods, including the hydroxylation of chrysene. One common approach involves the use of catalytic systems to introduce the hydroxy group at the desired position. For instance, the use of cytochrome P450 enzymes has been reported to facilitate the hydroxylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, it is typically produced in research settings using controlled synthetic routes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxychrysene undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinones and other oxidized derivatives.

Reduction: The hydroxy group can be reduced to form the corresponding chrysene derivative.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized products.

Reduction: Chrysene derivatives with reduced hydroxy groups.

Substitution: Ethers and esters of chrysene.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Hydroxychrysene

- 6-Hydroxychrysene

- Chrysene-1,2-diol

- Chrysene-3,4-diol

Uniqueness

3-Hydroxychrysene is unique due to its specific position of the hydroxy group, which influences its chemical reactivity and biological interactions. For example, 2-Hydroxychrysene has been found to be more toxic in certain biological systems compared to this compound, highlighting the importance of positional isomerism .

Eigenschaften

IUPAC Name |

chrysen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULKTNQKGZNFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038320 | |

| Record name | 3-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-39-6 | |

| Record name | 3-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxychrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6Q8T78RF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there species-specific differences in the metabolism of 3-Hydroxychrysene?

A1: Yes, studies indicate differences in the metabolism of this compound across species. For instance, in vitro studies using liver microsomes from brown bullhead fish demonstrated that while both control and 3-methylcholanthrene (3-MC)-induced microsomes metabolized chrysene, the control microsomes showed a preference for attacking the 1,2-position of the benzo-ring, leading to a higher proportion of chrysene 1,2-diol. [] This regioselectivity was not observed in the 3-MC-induced microsomes. [] These findings suggest that the specific enzymatic environment can influence the metabolic pathways and potentially the toxicological profile of this compound in different species.

Q2: Can you elaborate on the role of diet in influencing exposure to this compound?

A2: While this compound itself wasn't directly investigated in this context, research explored the impact of dietary polycyclic aromatic hydrocarbons (PAHs) on the excretion of related metabolites. Interestingly, despite significant variations in dietary PAH content, urinary and fecal excretion of hydroxyphenanthrenes remained relatively stable. [] This observation raises questions about the reliability of urinary hydroxyphenanthrenes as exclusive markers for PAH exposure.

Q3: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites?

A3: Several analytical methods have been developed for detecting and quantifying this compound and its metabolites in various matrices. High-resolution gas chromatography coupled with high-resolution dual-focus magnetic mass spectrometry (HRGC-HRMS) has been successfully employed for the analysis of this compound in human urine samples. [] Liquid chromatography tandem mass spectrometry (LC-MS/MS), often coupled with solid-phase extraction for sample preparation, is another sensitive and robust technique for simultaneously quantifying multiple PAH metabolites, including this compound, in biological samples. [, ] These advanced techniques offer high sensitivity, selectivity, and accuracy for monitoring this compound exposure and investigating its metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide](/img/structure/B41510.png)